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Compound of Interest

Compound Name:
N,N'-dimethylethanimidamide

hydrochloride

CAS No.: 5504-12-1

Cat. No.: B2664942 Get Quote

Executive Summary
N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), also known as N,N'-

dimethylacetamidine hydrochloride, serves as a robust, shelf-stable precursor to N,N'-

dimethylacetamidine—a potent acyclic amidine superbase. While cyclic amidines like DBU and

DBN are ubiquitous, acyclic acetamidines offer distinct steric profiles and tunable basicity (pKa

12.4 in H

O).

This guide details the activation and application of this reagent as a Brønsted base catalyst for

C-C bond formation (Michael Addition, Henry Reaction) and as a ligand precursor in transition-

metal-catalyzed dehydrogenative couplings. Unlike the hygroscopic and volatile free base, the

hydrochloride salt allows for precise stoichiometry and long-term storage, releasing the active

catalytic species only upon in situ neutralization.

Technical Profile & Mechanism
Chemical Identity[1][2][3][4][5]

Compound: N,N'-Dimethylethanimidamide hydrochloride
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Structure:

Role: Latent Superbase Catalyst / Ligand Precursor[1]

Active Species: N,N'-Dimethylethanimidamide (Free Base)

Basicity (Free Base): pKa

12.4 (conjugate acid in water).[1] Comparable to DBU but less nucleophilic due to acyclic
conformational flexibility.[1]

Mechanism of Action
The hydrochloride salt is catalytically inactive.[1] It functions by releasing the free amidine upon

treatment with a stoichiometric auxiliary base (e.g., NaOEt, KOtBu, or Cs

CO

). The generated free amidine acts as a proton shuttle, deprotonating pronucleophiles (e.g.,
malonates, nitroalkanes) to generate enolates or nitronates, which then attack electrophiles.

Comparative Analysis of Organic Base Catalysts
Catalyst Structure
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Visualizing the Catalytic Cycle
The following diagram illustrates the in situ activation of the hydrochloride salt and its

subsequent role in a Michael Addition cycle.
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Figure 1: Activation and catalytic cycle of N,N'-dimethylethanimidamide in a base-catalyzed

addition reaction.

Detailed Experimental Protocols
Protocol A: In Situ Activation for Michael Addition
Application: Catalytic conjugate addition of diethyl malonate to chalcone.[1] Rationale:

Generating the base in situ avoids handling the volatile and hygroscopic free amidine, ensuring

precise catalyst loading.

Materials:
N,N'-Dimethylethanimidamide hydrochloride (10 mol%)

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (10 mol%)[1]

Diethyl malonate (1.0 equiv)[1]

Chalcone (1.0 equiv)[1]

Anhydrous Ethanol or THF (0.5 M concentration)
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Step-by-Step Procedure:
Catalyst Activation:

In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend N,N'-
dimethylethanimidamide hydrochloride (10 mol%) in anhydrous solvent.

Add the auxiliary base (NaOEt or KOtBu, 10 mol%) in one portion under inert atmosphere

(N

or Ar).

Stir at room temperature for 15 minutes. Note: A fine precipitate of NaCl or KCl will form,

indicating the release of the free amidine.

Reaction Initiation:

Add diethyl malonate (1.0 equiv) to the catalyst mixture.[1] Stir for 5–10 minutes to allow

initial deprotonation.

Add chalcone (1.0 equiv) dropwise or in one portion.[1]

Monitoring:

Stir the mixture at room temperature (or reflux for sluggish substrates).

Monitor via TLC (Hexane:EtOAc 4:1).[1] Reaction is typically complete within 2–6 hours.[1]

Work-up:

Quench with saturated NH

Cl solution.[1]

Extract with Ethyl Acetate (3x).[1]

Wash combined organics with brine, dry over MgSO

, and concentrate.
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Purify via flash column chromatography.[1]

Protocol B: Advanced Application – Cr-Catalyzed
Dehydrogenative Coupling
Application: Synthesis of Pyrimidines/Triazines from Alcohols.[1] Rationale: In this advanced

protocol, the amidine acts as a ligand/base synergist with Chromium(II) to facilitate

acceptorless dehydrogenation, a green chemistry approach.

Materials:
N,N'-Dimethylethanimidamide hydrochloride (1.0 equiv - acting as reagent/ligand source)

Primary Alcohol (0.6 equiv)[1]

CrCl

(10 mol%)[1]

KOH (2.4 equiv)[1]

18-crown-6 (0.4 equiv) (Phase transfer catalyst)[1]

Solvent: Mesitylene[1]

Procedure:
Glovebox Setup: In a nitrogen-filled glovebox, combine N,N'-dimethylethanimidamide
hydrochloride (1.0 mmol), CrCl

(0.1 mmol), and KOH (2.4 mmol) in a pressure tube.

Solvent Addition: Add mesitylene (2 mL) and the alcohol substrate (0.6 mmol).

Thermal Reaction: Seal the tube and heat to 100°C for 14 hours.

Isolation: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and

concentrate.
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Significance: This protocol utilizes the amidine salt not just as a base, but as a coupling

partner and ligand modulator for the metal center, demonstrating the reagent's versatility

beyond simple acid-base chemistry.

Handling, Storage, and Safety[6]
Parameter Recommendation

Storage

Store the hydrochloride salt in a cool, dry place

(desiccator recommended). It is non-

hygroscopic compared to the free base.[1]

Stability

The HCl salt is stable for years.[1] The

generated free base is sensitive to CO

and moisture; use immediately upon generation.

[1]

Safety

Amidine bases are corrosive and can cause skin

burns.[1] The HCl salt is an irritant.[1] Wear

standard PPE (gloves, goggles).

Incompatibility

Avoid strong oxidizing agents.[1][2][3] The free

base reacts violently with acids and acid

chlorides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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